1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
Description
The compound 1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a pyrroloquinoline derivative characterized by a fused tricyclic scaffold. Key structural features include:
- A 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core, which imparts partial saturation in the pyrrole ring.
- Substituents: A 4-ethylphenyl group at position 1. 6-methoxy and 4-methyl groups on the quinoline moiety.
This compound shares structural homology with bioactive molecules targeting neurological disorders (e.g., 5-HT receptors) and ion channels (e.g., Kv2.1) . Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura couplings or condensation with carbonyl compounds .
Properties
IUPAC Name |
1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-15-8-10-16(11-9-15)23-13-12-17-14(2)22-20-18(21(17)23)6-5-7-19(20)24-3/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCISJIWNHTTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinolines and their derivatives are known to interact with various targets, including bacterial enzymes like dna gyrase and dna topoisomerase iv.
Mode of Action
They disrupt the enzymes topoisomerase IV and DNA gyrase, causing breakage of bacterial chromosomes.
Biochemical Pathways
Quinolones and their derivatives are known to affect the pathways involving dna gyrase and topoisomerase iv. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Pharmacokinetics
Quinolones, a class of compounds structurally similar to the compound , are known for their broad-spectrum activity and excellent tissue penetration.
Biological Activity
1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The specific synthetic route may vary depending on the desired yield and purity. Notably, the introduction of the pyrroloquinoline core is crucial as it influences the compound's biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds derived from pyrroloquinolines exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent activity against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may share similar properties.
Anticancer Activity
Research has shown that quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, studies on structurally similar compounds have revealed their ability to inhibit protein kinases associated with tumor growth . The potential for this compound to act on such targets warrants further investigation.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various cellular targets. For instance, compounds with similar structures have been noted to inhibit DNA gyrase and other enzymes critical for bacterial DNA replication . This interaction could explain the antimicrobial efficacy observed in preliminary studies.
Case Studies
Several case studies highlight the biological relevance of pyrroloquinoline derivatives:
- Antibacterial Activity : A study evaluated a series of pyrrole derivatives, including those with a quinoline structure, showing promising results against resistant bacterial strains. The findings indicated that modifications in the side chains significantly affected potency .
- Anticancer Research : Another investigation focused on the role of quinoline derivatives in inhibiting cancer cell proliferation through apoptosis pathways. The study provided evidence that these compounds could induce cell cycle arrest in various cancer cell lines .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
Substituent Impact: 4-Ethylphenyl: Enhances lipophilicity compared to smaller groups (e.g., 3-chlorobenzyl in ), which may influence blood-brain barrier penetration.
Heterocycle Variation: Replacement of the pyrrole ring with thiophene (e.g., thieno[3,2-c]quinolines ) alters electronic properties and binding affinity to kinases.
Key Observations:
- The target compound’s synthesis shares similarities with other tricyclic systems (e.g., use of palladium catalysts in cross-couplings ).
- Rhodium-catalyzed methods for indolo[3,2-c]quinolines offer superior atom economy compared to traditional condensation routes.
Physicochemical and Pharmacokinetic Properties
Limited data exist for the target compound, but analogs suggest:
- LogP : Estimated ~3.5 (due to 4-ethylphenyl and methyl groups), favoring membrane permeability.
- Solubility: Methoxy groups may improve aqueous solubility compared to non-polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
